Trifluoromethanesulfonyl chloride

Leaving Group Ability Nucleophilic Substitution Sulfonate Esters

Trifluoromethanesulfonyl chloride (CAS 421-83-0), also known as triflyl chloride (TfCl), is a highly electrophilic sulfonyl chloride distinguished by its potent -CF₃ group, which imparts unique reactivity and electron-withdrawing character. As a colorless to pale yellow liquid (bp 29–32 °C ), it serves as a premier reagent for introducing the trifluoromethanesulfonyl (triflate) group into organic molecules, a key transformation in pharmaceutical and agrochemical research.

Molecular Formula CClF3O2S
Molecular Weight 168.52 g/mol
CAS No. 421-83-0
Cat. No. B1583362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethanesulfonyl chloride
CAS421-83-0
Molecular FormulaCClF3O2S
Molecular Weight168.52 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)Cl
InChIInChI=1S/CClF3O2S/c2-8(6,7)1(3,4)5
InChIKeyGRGCWBWNLSTIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Scientists Choose Trifluoromethanesulfonyl Chloride (CAS 421-83-0) for Advanced Synthesis


Trifluoromethanesulfonyl chloride (CAS 421-83-0), also known as triflyl chloride (TfCl), is a highly electrophilic sulfonyl chloride distinguished by its potent -CF₃ group, which imparts unique reactivity and electron-withdrawing character. As a colorless to pale yellow liquid (bp 29–32 °C [1]), it serves as a premier reagent for introducing the trifluoromethanesulfonyl (triflate) group into organic molecules, a key transformation in pharmaceutical and agrochemical research [2]. Its primary applications include acting as a trifluoromethylating agent in Ru(II)-catalyzed reactions and as a sulfonating agent for alcohols . The compound's extreme sensitivity to moisture necessitates strict anhydrous handling and storage under inert atmosphere, underscoring its potent reactivity . This evidence guide provides a quantitative, comparator-driven analysis to justify its selection over less specialized sulfonyl chlorides or alternative trifluoromethylation reagents.

Why Generic Substitution Fails: The Critical Reactivity Gap of Trifluoromethanesulfonyl Chloride (CAS 421-83-0)


Attempting to substitute trifluoromethanesulfonyl chloride with a generic sulfonyl chloride like mesyl (MsCl) or tosyl (TsCl) chloride fundamentally alters reaction outcomes and fails to deliver the desired molecular properties. The critical distinction lies in the extreme electron-withdrawing power of the trifluoromethyl group, which confers several orders of magnitude greater reactivity in nucleophilic substitution reactions compared to alkyl or aryl sulfonates [1]. This translates directly to the ability to activate challenging substrates and install the triflate group, a superior leaving group essential for subsequent high-value transformations [2]. Similarly, substituting with alternative trifluoromethylation reagents like sodium trifluoromethanesulfinate (Langlois reagent) is not always feasible due to differing reaction mechanisms and the unique capability of TfCl to act as both an electrophilic chlorinating agent and a sulfonylating agent [3]. The evidence below quantifies these critical performance gaps, providing a clear rationale for why TfCl is an irreplaceable tool in the modern synthetic chemist's arsenal.

Quantitative Evidence Guide for Selecting Trifluoromethanesulfonyl Chloride (CAS 421-83-0)


Triflate vs. Mesylate/Tosylate Leaving Group Reactivity: A Superior Nucleofuge

Trifluoromethanesulfonyl chloride (TfCl) is used to generate triflate (-OTf) leaving groups, which exhibit a reactivity increase of multiple orders of magnitude compared to the mesylate (-OMs) and tosylate (-OTs) groups derived from MsCl and TsCl, respectively [1]. While halides and sulfonates fall within a relative reactivity range of 10⁴–10¹², triflates are at the extreme high end of this sulfonate scale, enabling reactions with less reactive nucleophiles and under milder conditions than would be possible with MsCl or TsCl [1]. This profound difference is attributed to the strong -I effect of the -CF₃ group, which stabilizes the developing negative charge on the departing anion.

Leaving Group Ability Nucleophilic Substitution Sulfonate Esters

Dual Reactivity: Chlorination Rate vs. Sulfonation Rate

Unlike MsCl or TsCl which primarily function as sulfonylating agents for oxygen nucleophiles, TfCl exhibits a dual reactivity profile. It can act as both a sulfonating agent for alcohols and a highly efficient chlorinating agent for carbanions [1]. Quantitatively, the rate of chlorination of carbanions by TfCl is approximately 10⁵ times faster than the rate of alcohol sulfonation [1]. This stark difference in reaction rates provides a mechanistic basis for achieving chemoselectivity in complex molecule synthesis, a capability not shared by simpler sulfonyl chlorides.

Carbanion Chemistry Reaction Kinetics Chemoselectivity

Reactivity in Photocatalytic Trifluoromethylation: TfCl vs. Perfluorobutanesulfonyl Chloride

In the realm of photoredox catalysis using mesoporous graphitic carbon nitride (mpg-CN), TfCl is established as a competent reagent for the trifluoromethylation of arenes and heteroarenes, providing products in good to excellent yields [1]. However, a direct comparator, perfluorobutanesulfonyl chloride (C₄F₉SO₂Cl), was found to be even more reactive under identical photocatalytic conditions [1]. This finding is not a limitation of TfCl, but rather a critical piece of evidence for reagent selection. It indicates that TfCl occupies a specific reactivity window—it is sufficiently reactive to efficiently trifluoromethylate a broad scope of substrates, yet its reactivity is moderated relative to longer-chain perfluoroalkyl analogs, which can be advantageous for achieving greater reaction control and substrate selectivity.

Photoredox Catalysis Trifluoromethylation Late-Stage Functionalization

Mechanistic Complementarity: Reductive vs. Oxidative Conditions for Trifluoromethylation

A key differentiator for TfCl is its mechanistic requirement for reductive conditions to generate trifluoromethyl radicals, in contrast to the popular sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na), which requires oxidative conditions [1]. This fundamental difference means the two reagents are not interchangeable; their use is dictated by the compatibility of the reaction setup with either a reducing or oxidizing environment. For example, the MacMillan group developed a mild, room-temperature method for generating CF₃ radicals using TfCl, a Ru(II) photocatalyst, and visible light, demonstrating its utility in a reductive manifold for the late-stage functionalization of complex drug molecules like ibuprofen and atorvastatin [2]. This capability is exclusive to TfCl and other reducible sulfonyl chlorides, not CF₃SO₂Na.

Reaction Mechanism Trifluoromethylation Synthetic Methodology

High-Impact Application Scenarios for Trifluoromethanesulfonyl Chloride (CAS 421-83-0)


Late-Stage Functionalization of Drug Candidates for Metabolic Stability

The ability of TfCl to generate trifluoromethyl radicals under mild, reductive photoredox conditions is a game-changer for medicinal chemistry. This method allows for the direct introduction of a CF₃ group onto a complex drug candidate at a late stage in its synthesis, without the need for pre-functionalization [1]. This is a highly efficient way to block metabolically labile C-H bonds, potentially improving the drug's half-life, bioavailability, and overall pharmacokinetic profile [2]. This application has been successfully demonstrated on commercial drugs like ibuprofen and atorvastatin, highlighting its direct relevance to industrial pharmaceutical R&D [1].

Synthesis of Highly Reactive Triflate Intermediates for Cross-Coupling

The unparalleled leaving group ability of the triflate group, derived from TfCl, is essential for synthesizing key intermediates for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings [1]. Unlike mesylates or tosylates, triflates can effectively activate even sterically hindered or electronically deactivated alcohols and phenols for subsequent C-C bond formation [2]. This is a cornerstone application in the multi-step synthesis of complex natural products and active pharmaceutical ingredients (APIs), where high-yielding and reliable bond-forming reactions are paramount.

Construction of Complex Heterocycles via Dual Reactivity

The unique dual reactivity of TfCl—wherein chlorination is 10⁵ times faster than sulfonation—can be strategically exploited in cascade or domino reaction sequences to construct complex heterocyclic scaffolds [1]. For instance, this kinetic differentiation enables the selective activation of a carbanion nucleophile in the presence of a free alcohol, leading to an intramolecular cyclization that forms a substituted tetrahydropyran ring [1]. Such chemoselectivity is not achievable with standard sulfonyl chlorides and is highly valued in the synthesis of natural product-like libraries and complex pharmaceutical intermediates.

Vicinal Difunctionalization of Alkenes for Modular Synthesis

TfCl is a key reagent in emerging electrochemical methods for the vicinal difunctionalization of unactivated alkenes, a highly atom-economical strategy for building molecular complexity [1]. These protocols enable the simultaneous installation of a CF₃ group and a sulfonyl chloride (-SO₂Cl) across a carbon-carbon double bond. The resulting sulfonyl chloride product is a versatile handle that can be readily transformed into a wide array of other functional groups, including sulfonamides, sulfonates, and sulfonyl fluorides, providing a modular entry point for synthesizing diverse compound libraries [1].

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